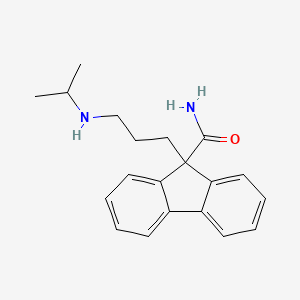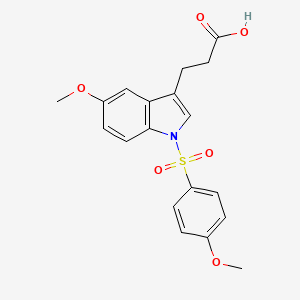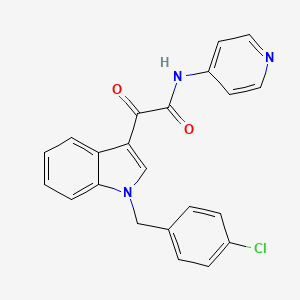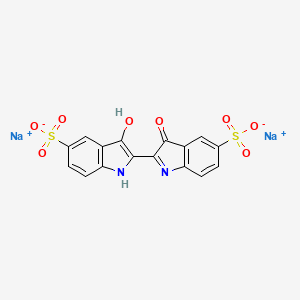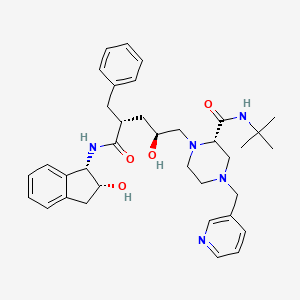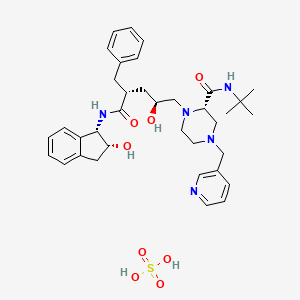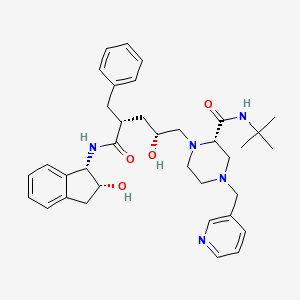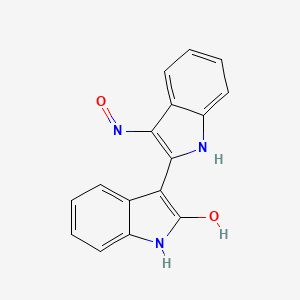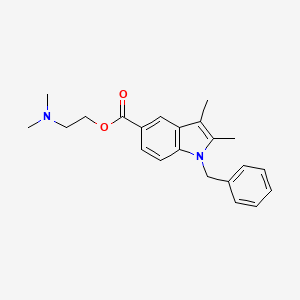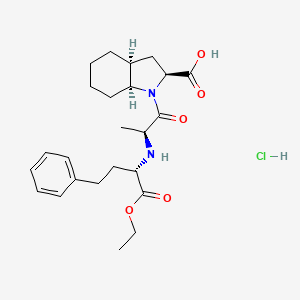
Ingenol mebutato
Descripción general
Descripción
El mebutato de ingenol es un éster diterpénico derivado de la savia de la planta Euphorbia peplusEs conocido principalmente por su uso en el tratamiento tópico de la queratosis actínica, una afección caracterizada por parches ásperos y escamosos en la piel causados por una exposición excesiva al sol . El mebutato de ingenol induce la apoptosis (muerte celular programada) en las células displásicas, lo que lo convierte en un agente terapéutico eficaz .
Mecanismo De Acción
El mebutato de ingenol ejerce sus efectos a través de un doble mecanismo:
Inducción de Apoptosis: Induce rápidamente la necrosis en las células displásicas, lo que lleva a la muerte celular.
Efectos Inmunoestimulantes: Activa la proteína quinasa C (PKC), lo que lleva al reclutamiento de neutrófilos y una respuesta inmune contra el área tratada.
Dianas Moleculares y Vías:
Proteína Quinasa C (PKC): El mebutato de ingenol activa varias isoformas de PKC, incluidas PKC-α, PKC-β, PKC-γ, PKC-δ y PKC-ε.
Vías de Apoptosis: Activa la apoptosis a través de las vías intrínseca y extrínseca.
Aplicaciones Científicas De Investigación
El mebutato de ingenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar ésteres diterpénicos y sus reacciones.
Biología: Investigado por su papel en la señalización celular y la apoptosis.
Medicina: Se utiliza principalmente en dermatología para tratar la queratosis actínica.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y productos para el cuidado de la piel.
Análisis Bioquímico
Biochemical Properties
Ingenol mebutate is a selective small molecule activator of protein kinase C (PKC) extracted from the plant Euphorbia peplus . It interacts with PKC, leading to the activation of the Ras/Raf/MAPK and p38 pathways, and the inhibition of AKT/PKB . It also downregulates the expression and activity of PKC-alpha .
Cellular Effects
Ingenol mebutate has been shown to have various effects on cells. It induces rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity (ADCC) . It also has potent anti-leukemic effects, inducing apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations .
Molecular Mechanism
It is presumed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, ingenol mebutate has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .
Temporal Effects in Laboratory Settings
It has been observed that ingenol mebutate destroys epidermal cells within hours and induces production of antibodies .
Metabolic Pathways
Ingenol mebutate undergoes various metabolic pathways in the body. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of ingenol mebutate in rat .
Transport and Distribution
Ingenol mebutate is transported via P-glycoprotein, through the epidermis to the subcutis, with no detectable systemic absorption .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El mebutato de ingenol se puede sintetizar mediante un proceso de varios pasos que implica la extracción de ingenol de Euphorbia peplus seguido de esterificación con butanoato de metileno. La ruta sintética normalmente implica:
Extracción: El ingenol se extrae de la savia de la planta utilizando disolventes como metanol o etanol.
Purificación: El extracto crudo se purifica mediante técnicas cromatográficas.
Esterificación: El ingenol se hace reaccionar con butanoato de metileno en condiciones ácidas para formar mebutato de ingenol.
Métodos de Producción Industrial: La producción industrial de mebutato de ingenol sigue pasos similares, pero a mayor escala. El proceso involucra:
Cultivo: Cultivo a gran escala de .
Extracción y Purificación: Utilizando métodos de extracción y purificación a escala industrial.
Síntesis Química: Reacciones de esterificación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: El mebutato de ingenol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El mebutato de ingenol se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el grupo éster.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo éster u otros sitios reactivos de la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.
Productos Principales:
Productos de Oxidación: Diversos derivados oxidados del mebutato de ingenol.
Productos de Reducción: Formas reducidas del mebutato de ingenol con grupos éster modificados.
Productos de Sustitución: Derivados de ingenol con grupos éster sustituidos.
Comparación Con Compuestos Similares
El mebutato de ingenol es único entre los ésteres diterpénicos debido a su doble mecanismo de acción y su efectividad en el tratamiento de la queratosis actínica. Compuestos similares incluyen:
Ingenol: El compuesto original del que se deriva el mebutato de ingenol.
Ésteres de Forbol: Otra clase de ésteres diterpénicos que también activan la PKC pero tienen diferentes efectos biológicos.
Imiquimod: Un agente tópico utilizado para la queratosis actínica que funciona a través de la modulación inmunitaria pero no induce la apoptosis como lo hace el mebutato de ingenol.
El mebutato de ingenol destaca por su acción rápida y su doble mecanismo, lo que lo convierte en un compuesto valioso tanto en investigación como en entornos clínicos.
Propiedades
Número CAS |
75567-37-2 |
|---|---|
Fórmula molecular |
C25H34O6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/b12-7+/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |
Clave InChI |
VDJHFHXMUKFKET-RIQGJYSHSA-N |
SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
Apariencia |
Solid powder |
Color/Form |
White to pale yellow crystalline powder |
| 75567-37-2 | |
Pictogramas |
Corrosive; Acute Toxic; Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
Stable under recommended storage conditions. |
Solubilidad |
In water, 4.299 mg/L at 25 °C (est) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-ingenol angelate 3-ingenyl angelate ingenol mebutate PEP 005 PEP-005 PEP005 picato |
Presión de vapor |
3.17X10-15 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



